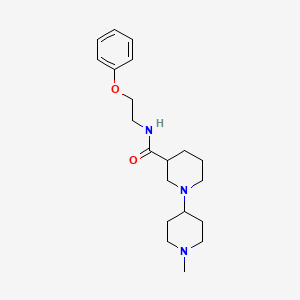
1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPBC belongs to the class of piperidine-based compounds and is structurally similar to other drugs that act on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the therapeutic effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to an increase in pleasure and motivation. This compound has also been shown to decrease anxiety and depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for a more precise manipulation of dopamine levels in the brain. However, one limitation is the lack of knowledge about its long-term effects, which could limit its usefulness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for addiction and other neurological disorders. Another direction is to explore its potential as a tool for studying the role of dopamine in the brain. Finally, research could focus on developing new derivatives of this compound with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1,4-dibromobutane with N-phenylethylpiperidine to form 1,4-bis(phenethyl)piperazine. This compound is then reacted with sodium hydride and methyl iodide to form 1-methyl-4-(2-phenoxyethyl)piperazine. Finally, the carboxylic acid derivative is added to the piperazine to form this compound.
Aplicaciones Científicas De Investigación
1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous studies due to its potential as a therapeutic agent. Research has focused on its ability to act as an analgesic, anxiolytic, and antidepressant. Studies have also shown that this compound can act as a potent inhibitor of dopamine reuptake, suggesting its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-13-9-18(10-14-22)23-12-5-6-17(16-23)20(24)21-11-15-25-19-7-3-2-4-8-19/h2-4,7-8,17-18H,5-6,9-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZSZKYFOFIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5364731.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5364735.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5364736.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5364748.png)
![4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5364766.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)
![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5364803.png)
![2'-butyl-5'-chloro-1-[2-(1H-imidazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5364808.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)
